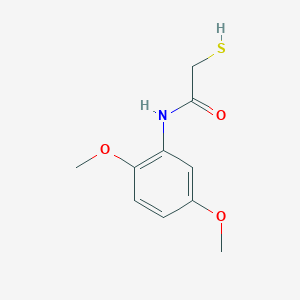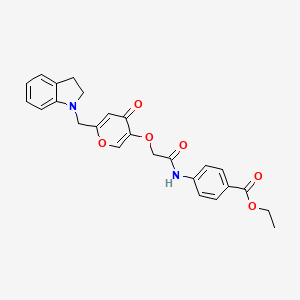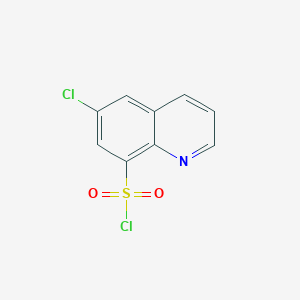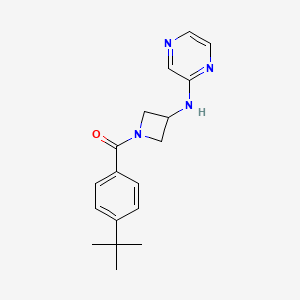![molecular formula C22H17N3O6S B2527996 N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351632-13-7](/img/structure/B2527996.png)
N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural motifs that are common in medicinal chemistry. These include a chromene moiety (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a furan ring (a five-membered ring containing oxygen). These structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing chromene, thiazole, and furan moieties can undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could impact its polarity and solubility .Aplicaciones Científicas De Investigación
Molecular Docking in Cancer Research
The compound and its derivatives, such as chromeno[4,3-b]pyridine derivatives, have been utilized in molecular docking studies, specifically targeting breast cancer. These studies involve computational ADME, Lipinski's analysis, and molecular docking with binding energy calculations, aiming to determine the interaction and activity of these compounds with cancer cell lines. The molecular structures of these compounds were verified using spectroscopic methods like 1H-NMR, 13C-NMR, IR, and MS (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Synthesis and Reactivity Studies
The compound's framework has been involved in extensive synthesis and reactivity studies. This includes the synthesis of various heterocyclic compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, and subsequent reactions like electrophilic substitution, nucleophilic substitution, and quaternization with methyl iodide. These studies provide insights into the chemical behavior and potential applications of these molecules in further chemical transformations (El’chaninov & Aleksandrov, 2017).
Antiprotozoal Agents
Derivatives of the compound have been synthesized and evaluated as potential antiprotozoal agents. These derivatives showed strong DNA affinities and demonstrated significant in vitro and in vivo activities against specific protozoal infections. The results indicate the potential of these compounds in developing new treatments for protozoal diseases (Ismail et al., 2004).
Mecanismo De Acción
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Compounds with similar structures have been found to have a wide range of biological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(8-methoxy-2-oxochromene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-29-15-5-2-4-12-10-13(21(28)31-18(12)15)20(27)25-8-7-14-17(11-25)32-22(23-14)24-19(26)16-6-3-9-30-16/h2-6,9-10H,7-8,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPUQHHBNHGDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2527913.png)
![2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2527914.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)


![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2527925.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
